ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Description

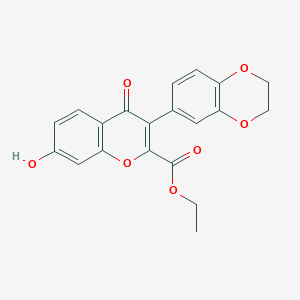

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chromene-based derivative characterized by a benzodioxin substituent at position 3, a hydroxy group at position 7, and an ethyl carboxylate ester at position 2. The 4-oxo chromene core contributes to its planar structure, while the benzodioxin moiety enhances aromatic interactions.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-2-24-20(23)19-17(11-3-6-14-16(9-11)26-8-7-25-14)18(22)13-5-4-12(21)10-15(13)27-19/h3-6,9-10,21H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNSKOKPJWYQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium, in the presence of lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the chromene or benzodioxin moieties.

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene Derivatives

Key Differences and Implications

Substituent at Position 2: The ethyl ester in the target compound provides moderate lipophilicity, favoring membrane permeability. In contrast, the morpholine carboxylate in the analogue from introduces polarity, likely improving aqueous solubility .

Substituent at Position 6 :

- A propyl group in the morpholine derivative () adds hydrophobicity, which may prolong half-life but reduce solubility. The target compound lacks this substituent, suggesting a simpler metabolic profile.

Hydroxy Group at Position 7: The 7-hydroxy group in the target compound is a critical hydrogen bond donor, absent in the benzodioxole derivative (). This feature could enhance binding to polar targets (e.g., kinases or oxidases) .

Biological Activity :

- The indazole- and fluorinated derivative () demonstrates how benzodioxin-containing compounds can be tailored for high specificity (e.g., enzyme inhibition via fluorinated groups and amide bonds) .

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various reagents under controlled conditions. For instance, the compound can be synthesized through a multi-step reaction involving the formation of a chromene core followed by esterification processes. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. For example:

- Acetylcholinesterase Inhibition : Compounds derived from benzodioxane structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds indicate their potency in inhibiting AChE activity .

| Compound | IC50 (µM) |

|---|---|

| Ethyl 3-(2,3-dihydro-1,4-benzodioxin) | 45.0 |

| Control (Donepezil) | 0.5 |

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound exhibited a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of ethyl 3-(2,3-dihydro-1,4-benzodioxin) in a mouse model of Alzheimer's disease. The results demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation .

- Antiviral Activity : Another research focused on the antiviral properties against HIV. The compound was found to inhibit HIV integrase activity in vitro with an EC50 value indicating promising antiviral activity without significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.